

Lsd1-IN-26: A Comparative Analysis with Clinical LSD1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical LSD1 inhibitor, **Lsd1-IN-26**, and several LSD1 inhibitors currently in clinical development. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising target for cancer therapy. This document summarizes key preclinical data to aid researchers in evaluating the potential of these compounds.

Overview of LSD1 Inhibition

LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 acts as a transcriptional co-repressor. It can also demethylate H3K9me1/2, leading to transcriptional activation. Dysregulation of LSD1 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.

Comparative Analysis of LSD1 Inhibitors

This section provides a quantitative comparison of **Lsd1-IN-26** with the clinical-stage LSD1 inhibitors: ladademstat (ORY-1001), Seclidemstat (SP-2577), Pulrodemstat (CC-90011), and GSK2879552.

Table 1: Biochemical Potency and Selectivity



Compoun d	Туре	LSD1 IC50 (nM)	MAO-A IC50 (nM)	MAO-B IC50 (nM)	Selectivit y for LSD1 vs. MAO-A	Selectivit y for LSD1 vs. MAO-B
Lsd1-IN-26	Reversible	25.3	1234.57	3819.27	~49-fold	~151-fold
ladademst at (ORY- 1001)	Irreversible	<20[1]	>100,000	>100,000	>5,000-fold	>5,000-fold
Seclidemst at (SP- 2577)	Reversible, Noncompet itive	13 - 50[2] [3][4]	-	-	-	-
Pulrodemst at (CC- 90011)	Reversible	0.25[5]	-	-	High	High
GSK28795 52	Irreversible	24[6]	-	-	-	-

Note: '-' indicates data not readily available in the searched sources. Selectivity is calculated as a ratio of IC₅₀ values.

Table 2: In Vitro Cellular Activity



Compound	Cell Line	Cancer Type	Cellular Potency (IC50/EC50)
Lsd1-IN-26	MGC-803	Gastric Cancer	14.3 μΜ
KYSE450	Esophageal Squamous Carcinoma	22.8 μΜ	
HCT-116	Colorectal Carcinoma	16.3 μΜ	 -
ladademstat (ORY- 1001)	THP-1 (MLL-AF9)	Acute Myeloid Leukemia	< 1 nM (EC ₅₀ , differentiation)[7]
H1299	Non-Small Cell Lung Cancer	80-160 μM (proliferation)[8]	
A549	Non-Small Cell Lung Cancer	80-160 μM (proliferation)[8]	
Seclidemstat (SP- 2577)	SWI/SNF-mutated cell lines	Ovarian Cancer	0.013 - 2.819 μM (IC ₅₀ , proliferation)[9]
Pulrodemstat (CC- 90011)	Kasumi-1	Acute Myeloid Leukemia	2 nM (EC ₅₀ , anti- proliferative)[5]
THP-1	Acute Myeloid Leukemia	7 nM (EC ₅₀ , differentiation)[5]	
H1417	Small Cell Lung Cancer	6 nM (EC ₅₀ , antiproliferative)[5]	
GSK2879552	THP-1	Acute Myeloid Leukemia	23 nM (EC ₅₀ , differentiation)[10]
MOLM-13	Acute Myeloid Leukemia	44 nM (EC ₅₀ , differentiation)[10]	

Table 3: In Vivo Efficacy



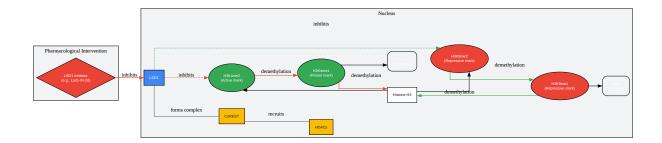
Compound	Cancer Model	Dosing Regimen	Outcome
Lsd1-IN-26	-	-	Data not available
ladademstat (ORY- 1001)	Glioblastoma Xenograft	400 μg/kg, p.o., weekly for 28 days	Inhibited tumor growth, increased survival[8]
AML Xenograft	<0.020 mg/kg, p.o.	Significantly reduced tumor growth[1]	
B16F10 Melanoma Syngeneic Model	10 μg/kg, p.o. (in combo with anti-PD1)	Reduced tumor growth by 65% (combo) vs 45% (anti- PD1 alone) by Day 15[11]	-
Seclidemstat (SP- 2577)	Pediatric Sarcoma Xenografts	100 mg/kg/day, i.p. for 28 days	Statistically significant tumor growth inhibition in 4/8 EwS, 4/5 RMS, and 6/6 OS xenografts[12]
Pulrodemstat (CC- 90011)	SCLC Patient-Derived Xenograft	5 mg/kg, p.o., daily for 30 days	78% tumor growth inhibition with no body weight loss[5]
GSK2879552	SCLC Xenograft (NCI- H1417)	-	Effective in inhibiting tumor growth[6]
AML Xenograft	-	Prolonged survival[13]	

Note: EwS - Ewing Sarcoma; RMS - Rhabdomyosarcoma; OS - Osteosarcoma; SCLC - Small Cell Lung Cancer; AML - Acute Myeloid Leukemia. 'p.o.' - oral administration; 'i.p.' - intraperitoneal administration.

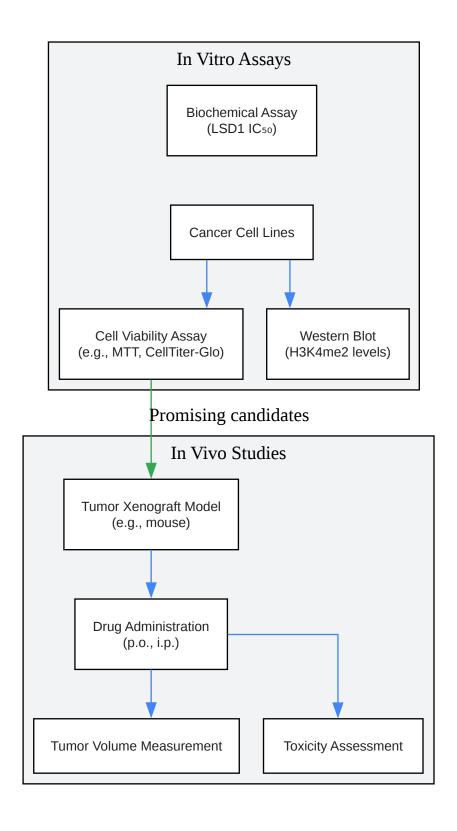
Signaling Pathways and Experimental Workflows

Visual representations of the LSD1 signaling pathway and a typical experimental workflow for evaluating LSD1 inhibitors are provided below.









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